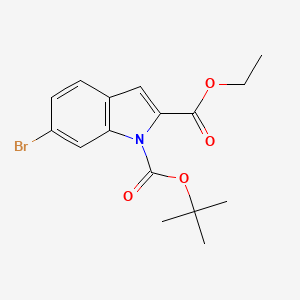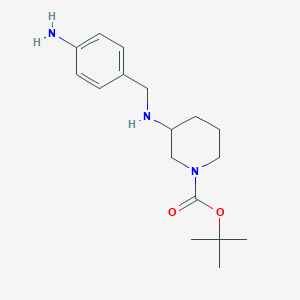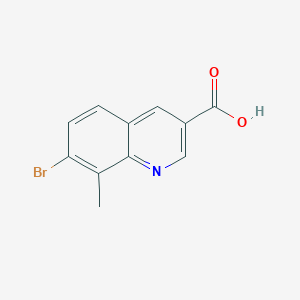
2-溴-6-异丙基吡啶
描述
2-Bromo-6-isopropylpyridine is a chemical compound with the CAS Number: 1037223-35-0 . It has a molecular weight of 200.08 and its IUPAC name is 2-bromo-6-isopropylpyridine . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-isopropylpyridine is represented by the InChI code: 1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2-Bromo-6-isopropylpyridine is a colorless to light-yellow liquid . It has a molecular weight of 200.08 .科学研究应用
溴化方法
- 特定介质中的溴化反应可以产生在吡啶核中取代的溴代物,产率极佳。这些方法被认为对合成应用是令人满意的 (L. V. D. Does 和 H. J. Hertog,2010)。
光谱和光学研究
- 溴代吡啶衍生物(包括 5-溴-2-(三氟甲基)吡啶)的光谱表征提供了对其分子结构和在各个领域的潜在应用的宝贵见解 (H. Vural 和 M. Kara,2017)。
新型衍生物的合成
- 铃木交叉偶联反应已被用于合成新型吡啶衍生物,这些衍生物被研究其作为液晶手性掺杂剂和其他生物活性的潜力 (Gulraiz Ahmad 等,2017)。
光反应性质
- 某些溴代萘酚的光化学反应可以形成亲电卡宾中间体,这表明在合成化学中具有潜在应用 (L. Pretali 等,2009)。
在液晶合成中的应用
- 已证明源自溴代吡啶的吡啶基锡烷适合在液晶材料合成中进一步官能化 (Y. Getmanenko 和 R. Twieg,2008)。
电催化应用
- 已经探索了使用溴代吡啶衍生物电催化合成氨基烟酸,表明在电化学中的潜在应用 (A. Gennaro 等,2004)。
仿生金属离子螯合物
- 溴代吡啶前体的合成对于在功能化碳上固定仿生金属离子螯合物(模拟金属酶)具有重要意义 (Troy T. Handlovic 等,2021)。
取代反应
- 已经为取代的吡啶开发了定向去质子化-转金属化方法,这对于创建复杂的有机分子非常重要 (G. Karig 等,2001)。
安全和危害
The safety information for 2-Bromo-6-isopropylpyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
2-Bromo-6-isopropylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in halogenation and dehalogenation reactions . These interactions are crucial for the formation of specific chemical bonds and the overall stability of the synthesized compounds.
Cellular Effects
The effects of 2-Bromo-6-isopropylpyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites. Additionally, 2-Bromo-6-isopropylpyridine can affect cell signaling pathways by binding to specific receptors or enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Bromo-6-isopropylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, 2-Bromo-6-isopropylpyridine may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the production of key metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-isopropylpyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-6-isopropylpyridine remains stable under specific conditions, such as storage under inert gas at low temperatures . Prolonged exposure to environmental factors, such as light and heat, can lead to its degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-isopropylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health . At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 2-Bromo-6-isopropylpyridine is effective without causing significant harm .
Metabolic Pathways
2-Bromo-6-isopropylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by enzymes involved in halogenation reactions, leading to the formation of intermediate products that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-isopropylpyridine is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 2-Bromo-6-isopropylpyridine plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions . For instance, 2-Bromo-6-isopropylpyridine may accumulate in the mitochondria, where it can influence metabolic processes and energy production .
属性
IUPAC Name |
2-bromo-6-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBUFPXDJYBELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671717 | |
| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037223-35-0 | |
| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)

![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)

![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)




![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)

![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)
